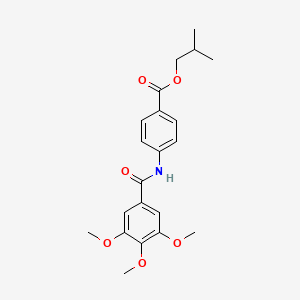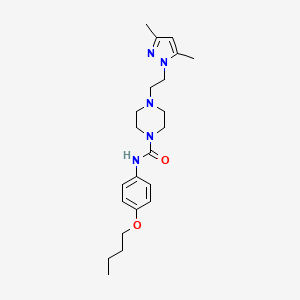
N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.539. The purity is usually 95%.
BenchChem offers high-quality N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research has explored the molecular interactions of similar compounds with cannabinoid receptors, emphasizing their antagonist properties. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into the antagonist behavior towards the CB1 cannabinoid receptor, employing conformational analyses and pharmacophore models to understand binding interactions and activity (J. Shim et al., 2002).
Synthesis and Structural Characterization
Another avenue of research has involved the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing a piperazine moiety. These studies provide foundational knowledge for understanding the structural requirements for biological activity and potential applications in drug development (Hong-Shui Lv et al., 2013).
Antimicrobial Evaluation
Further research has delved into the synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Such work aims to identify new antimicrobial agents by assessing the growth inhibition of various bacterial and fungal strains, underscoring the importance of these compounds in the development of new treatments for infectious diseases (M. Patil et al., 2021).
Antitumor and Antioxidant Activities
The potential antitumor and antioxidant activities of benzothiophenes derived from cyanoacetamide have also been investigated, with findings indicating promising antioxidant activities among the synthesized compounds. This research underscores the therapeutic potential of such compounds in treating various diseases, including cancer (S. A. Bialy & M. Gouda, 2011).
Antimicrobial and Anti-Proliferative Activities
Studies have also examined the synthesis, antimicrobial, and anti-proliferative activities of 1,3,4-Oxadiazole N-Mannich bases, highlighting their broad-spectrum antibacterial activities and potential as anti-proliferative agents against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). This research illustrates the multifaceted applications of these compounds in both antimicrobial resistance and cancer treatment.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-5-16-29-21-8-6-20(7-9-21)23-22(28)26-13-10-25(11-14-26)12-15-27-19(3)17-18(2)24-27/h6-9,17H,4-5,10-16H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYOZDDGSTLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

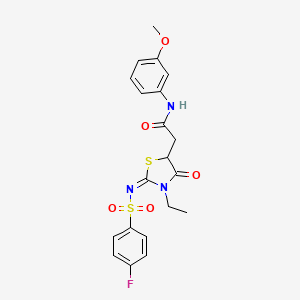
![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)
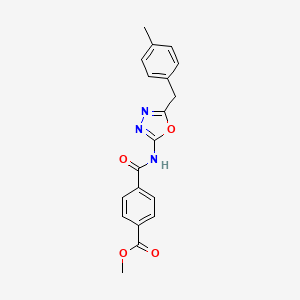
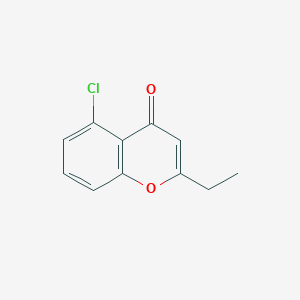

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2718008.png)
![N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2718009.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)
